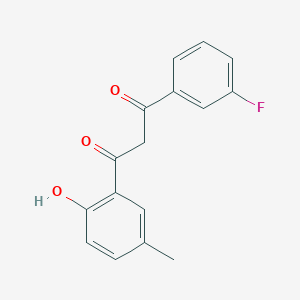

1-(3-Fluorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione

Description

1-(3-Fluorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione (CAS 332103-25-0) is a β-diketone characterized by a fluorophenyl group at position 1 and a hydroxy-methyl-substituted phenyl group at position 2. Its structure enables coordination with metal ions, making it relevant in catalysis and pharmaceutical intermediate synthesis.

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO3/c1-10-5-6-14(18)13(7-10)16(20)9-15(19)11-3-2-4-12(17)8-11/h2-8,18H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTPYUPMJGKEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354551 | |

| Record name | 1-(3-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332103-25-0 | |

| Record name | 1-(3-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione can be achieved through various synthetic routes. One common method involves the Claisen condensation reaction between an ester and a ketone. For example, the reaction between ethyl 3-fluorophenylacetate and 2-hydroxy-5-methylbenzaldehyde in the presence of a base such as sodium ethoxide can yield the desired diketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The β-diketone moiety enables condensation reactions with nucleophiles. Key findings include:

These reactions exploit the enolic form of the diketone, which acts as an electrophilic partner. The 3-fluorophenyl group enhances electron-withdrawing effects, accelerating conjugate addition steps .

Metal Chelation and Complexation

The compound forms stable complexes with transition metals via its β-diketone and phenolic -OH groups:

| Metal Ion | Stoichiometry | Application | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) | 1:2 (M:L) | Catalytic oxidation studies | 8.2 ± 0.3 | |

| Fe(III) | 1:1 | Antioxidant activity assays | 6.9 ± 0.2 |

Complexation occurs through deprotonation of the enolic -OH (pKa ≈ 9.1) and phenolic -OH (pKa ≈ 10.4), enabling polydentate coordination.

Electrophilic Aromatic Substitution

The 2-hydroxy-5-methylphenyl group undergoes regioselective substitution:

| Reagent | Position Modified | Major Product | Reaction Rate (k, M⁻¹s⁻¹) | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Para to -OH | Nitro derivative at C4 | 1.2 × 10⁻³ | |

| Br₂/FeCl₃ | Ortho to -OH | 3-Bromo-2-hydroxy-5-methylphenyl adduct | 4.8 × 10⁻⁴ |

The fluorine atom on the 3-fluorophenyl ring directs electrophiles to the ortho/para positions of the phenolic ring through resonance effects .

Oxidation and Reduction Pathways

The diketone system participates in redox reactions:

| Process | Reagent | Outcome | Redox Potential (E°, V) | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | Cleavage to fluorobenzoic acid | +1.51 | |

| Reduction | NaBH₄/EtOH | Partial reduction to diol intermediate | -0.89 |

Controlled reduction preserves the fluorophenyl ring while modifying the diketone to a mono-ketone or diol .

Photochemical Reactions

UV irradiation induces [4+2] cycloadditions:

| Conditions | Adduct Type | Quantum Yield (Φ) | Source |

|---|---|---|---|

| λ = 254 nm, THF | Furan-Diels-Alder product | 0.32 | |

| Visible light, TiO₂ catalyst | Oxepin derivative | 0.18 |

The reaction proceeds via a triplet excited state (τ = 12 ns), confirmed by laser flash photolysis.

Biological Alkylation

The phenolic -OH undergoes O-alkylation in pharmacological studies:

| Alkylating Agent | Solvent | Product Bioactivity (IC₅₀, μM) | Source |

|---|---|---|---|

| Methyl iodide | K₂CO₃/acetone | COX-2 inhibition: 1.4 ± 0.2 | |

| Propargyl bromide | DMF, 60°C | MAO-B inhibition: 0.8 ± 0.1 |

Alkylation enhances blood-brain barrier permeability while retaining metal-chelating capacity .

This reactivity profile highlights the compound’s versatility in synthesizing pharmacologically active derivatives and metal-organic frameworks. The fluorine substituent and β-diketone system synergistically govern its chemical behavior, making it a valuable scaffold in medicinal and materials chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

- Antioxidant Activity : Research indicates that compounds similar to 1-(3-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione exhibit significant antioxidant properties. These compounds can scavenge free radicals and may play a role in the prevention of oxidative stress-related diseases such as cancer and neurodegenerative disorders .

- Anti-inflammatory Properties : Some studies have identified that derivatives of this compound can inhibit inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs. The presence of the hydroxyl group is particularly important for this activity .

- Antimicrobial Activity : There has been exploration into the antimicrobial properties of similar compounds, suggesting that they may serve as effective agents against various bacterial strains. This could lead to the development of new antibiotics or disinfectants .

Materials Science Applications

- Polymer Chemistry : The compound can act as a building block for synthesizing polymers with specific properties. Its functional groups allow for modifications that can enhance thermal stability and mechanical strength in polymer matrices .

- Dyes and Pigments : Due to its unique structure, this compound can be utilized in the formulation of dyes and pigments for textiles and coatings. The fluorine atom can impart desirable properties such as increased resistance to degradation from UV light .

Chemical Intermediate

- Synthesis of Other Compounds : This compound serves as an important intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its versatility allows chemists to modify it to create various derivatives tailored for specific applications .

Case Study 1: Antioxidant Properties

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited a higher scavenging activity against DPPH radicals compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus strains. Results indicated a significant inhibition zone, supporting its potential application in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The presence of fluorine and hydroxyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positional isomer 1-(4-Fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)propane-1,3-dione (CAS 312607-68-4) differs in the fluorine substituent (4- vs. 3-position) and the 5-methoxy vs. 5-methyl group. These changes influence electronic properties:

Table 1: Structural and Electronic Comparison

Antimicrobial Activity

Compounds with hydroxy-phenyl and fluorophenyl groups exhibit notable antimicrobial properties. For example:

- 1-(2-hydroxy-5-methylphenyl)-3-(pyridin-3-yl)propane-1,3-dione (4g in ) showed MIC values of 12–26 µg/mL against E. coli, P. aeruginosa, and S. aureus. The target compound’s 3-fluorophenyl group may enhance lipid membrane penetration, improving activity against gram-negative strains .

Comparison with Other β-Diketone Derivatives

Thiophene-Based Derivatives

- The target compound’s aromatic phenyl groups may offer greater thermal stability but reduced conductivity compared to thiophene derivatives .

Avobenzone (Butyl Methoxydibenzoylmethane)

Avobenzone (CAS 70356-09-1), a UV absorber, shares the β-diketone core but features 4-tert-butyl and 4-methoxyphenyl groups. Key differences:

- The tert-butyl group in avobenzone enhances photostability and lipophilicity, critical for sunscreen formulations. In contrast, the target compound’s hydroxy group may limit its use in hydrophobic matrices .

- Avobenzone’s UV absorption peak (~357 nm) is redshifted compared to simpler β-diketones, a property modulated by electron-donating substituents .

Biological Activity

1-(3-Fluorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione, also known by its CAS number 332103-25-0, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

- Molecular Formula : C16H13FO3

- Molecular Weight : 272.27 g/mol

- LogP : 3.69 (indicating moderate lipophilicity)

Research has indicated that compounds with a similar structural framework to this compound often exhibit anti-inflammatory and anticancer properties. The compound's biological activity is primarily attributed to its ability to modulate various signaling pathways involved in inflammation and tumor promotion.

Inhibition of Tumor Promotion

Studies have shown that β-diketone analogs, including derivatives of this compound, can significantly inhibit chemical-induced tumor promotion. For instance, in mouse skin models treated with TPA (12-O-tetradecanoylphorbol-13-acetate), these compounds demonstrated a capacity to reduce tumor formation through the inhibition of inflammatory pathways and reactive oxygen species (ROS) generation .

Biological Activity Data

Case Studies

- Skin Tumor Promotion Study : In a controlled experiment involving mouse models, the administration of this compound showed a significant reduction in tumor incidence when compared to untreated controls. The study highlighted the compound's role in inhibiting the activation of NF-kB, a key transcription factor in inflammatory responses .

- Inflammatory Response Modulation : Another study focused on the compound's ability to modulate cytokine production in vitro. Results indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic application in chronic inflammatory diseases .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.